3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide
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Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2091622-35-2 . It has a molecular weight of 335.92 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is 1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide include a molecular weight of 335.92 , a storage temperature of ambient temperature . The compound is in liquid form .Scientific Research Applications
Pharmaceutical Research
This compound has been utilized in the synthesis of various pharmaceutical agents. For example, it has been used in the preparation of flocoumafen , an anticoagulant rodenticide .
Organic Synthesis
It serves as a building block in organic synthesis, contributing to the formation of complex molecules for further chemical exploration .
Agricultural Chemistry
In agricultural chemistry, such compounds are often investigated for their potential use in developing new pesticides or herbicides due to their fluorinated nature .
Fluorination Reagents
It can act as a fluorination reagent, introducing fluorine atoms into organic molecules, which is a critical step in many chemical syntheses .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
It’s known that sm cross-coupling reactions are generally environmentally benign , suggesting that they can be carried out under a variety of conditions.
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWHXTCYVWLBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide |
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